BenchChemオンラインストアへようこそ!

Piperazine-2-carbonitrile

Chiral building block Enantioselective synthesis Asymmetric catalysis

Piperazine-2-carbonitrile (2-cyanopiperazine, C₅H₉N₃, MW 111.15) is a saturated six-membered heterocyclic building block bearing a nitrile substituent at the C2 position, which introduces a chiral center. The compound is formally a derivative of piperazine but differs fundamentally from the unsubstituted parent by possessing both a stereogenic carbon and an electron-withdrawing group that alters the basicity, reactivity, and hydrogen-bonding capacity of the ring nitrogens.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 187589-36-2
Cat. No. B067463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-2-carbonitrile
CAS187589-36-2
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C#N
InChIInChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2
InChIKeyFXGJYEBAJZLAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-2-carbonitrile (CAS 187589-36-2) – Core Scaffold Identity and Procurement Context


Piperazine-2-carbonitrile (2-cyanopiperazine, C₅H₉N₃, MW 111.15) is a saturated six-membered heterocyclic building block bearing a nitrile substituent at the C2 position, which introduces a chiral center [1]. The compound is formally a derivative of piperazine but differs fundamentally from the unsubstituted parent by possessing both a stereogenic carbon and an electron-withdrawing group that alters the basicity, reactivity, and hydrogen-bonding capacity of the ring nitrogens [2]. It serves as a versatile intermediate in medicinal chemistry, most notably as the starting material for the optically active N-tert-butyl-2-piperazine carboxamide used in the manufacture of the HIV protease inhibitor indinavir [3].

Why Generic Piperazine or 2-Cyanopyrrolidine Cannot Replace Piperazine-2-carbonitrile in Research and Manufacturing


Piperazine-2-carbonitrile cannot be freely interchanged with unsubstituted piperazine or five-membered-ring analogs because the C2 nitrile group simultaneously introduces chirality, redistributes the electron density across both ring nitrogens, and provides a synthetic handle for regioselective elaboration into carboxamides, amidines, and heterocycles [1]. Unsubstituted piperazine lacks a stereogenic center and offers no electronic differentiation between the two nitrogen atoms, precluding the enantioselective synthesis achievable with piperazine-2-carbonitrile [2]. Conversely, 2-cyanopyrrolidine, while also nitrile-functionalized, possesses a five-membered ring that alters conformational preferences, target-binding geometry, and off-target reactivity profiles relative to the six-membered piperazine scaffold [3]. These structural distinctions translate into quantifiable differences in physicochemical properties, synthetic utility, and biological selectivity that directly impact procurement decisions when a chiral, differentially protected diamine building block is required.

Quantitative Differentiation Evidence: Piperazine-2-carbonitrile vs. Closest Analogs


Chiral Center at C2 Enables Enantiomeric Resolution Unavailable with Piperazine

Piperazine-2-carbonitrile possesses a single asymmetric carbon at the C2 position, rendering the molecule chiral and resolvable into (R)- and (S)-enantiomers [1]. In contrast, the parent compound piperazine (CAS 110-85-0) is an achiral meso compound with zero stereogenic centers and cannot support enantioselective synthetic pathways [2]. The (R)-enantiomer of piperazine-2-carbonitrile is commercially available under CAS 1217839-54-7, and the (S)-enantiomer under CAS 1212303-37-1, enabling procurement of either antipode on demand [1]. For procurement officers sourcing intermediates for chiral drug candidates, piperazine-2-carbonitrile provides access to stereochemically defined products that piperazine structurally cannot offer.

Chiral building block Enantioselective synthesis Asymmetric catalysis

Synthetic Route Advantage: Direct Access to Indinavir Intermediate Without High-Pressure Hydrogenation

US Patent 5,698,697 explicitly states that 2-cyanopiperazine enables preparation of optically active N-tert-butyl-2-piperazine carboxamide—the key indinavir intermediate—while avoiding the prior-art requirement for expensive platinum oxide catalyst and high-pressure hydrogenation equipment (50 °C, 100 atm) [1]. The patent reports an example yield of 80% for 2-cyanopiperazine synthesis from 2-halogenoacrylonitrile and ethylenediamine . The alternate route starting from 2-cyanopyrazine (CAS 19847-12-2) proceeds via N-tert-butyl-2-pyrazine carboxamide, which then requires catalytic high-pressure hydrogenation to the piperazine—adding cost, safety concerns, and capital equipment requirements that the 2-cyanopiperazine route circumvents [1].

HIV protease inhibitor Indinavir synthesis Process chemistry

Differential Basicity: Nitrile Group Reduces N1 pKa, Enabling Regioselective Protection

The electron-withdrawing nitrile group at C2 inductively reduces the basicity of the adjacent N1 nitrogen relative to the distal N4, creating electronically distinct amine sites . The predicted pKa of 2-cyanopiperazine is approximately 7.11 , compared with piperazine pKa values of 5.44 (N1 after first protonation) and 9.67 [1]. This differential means that at near-neutral pH, the protonation states of the two nitrogens differ, allowing selective N-protection or N-functionalization without requiring full protection/deprotection sequences. Unsubstituted piperazine, with both nitrogens being essentially equivalent after the first protonation, cannot offer this built-in regiochemical bias [1].

pKa differentiation Regioselective functionalization Protecting group strategy

Physicochemical Profile: Higher PSA and Differential logP vs. 2-Cyanopyrrolidine

Piperazine-2-carbonitrile exhibits a topological polar surface area (TPSA) of 47.9 Ų and a calculated logP ranging from –0.98 to –0.27 depending on the computational method [1]. The five-membered-ring analog 2-cyanopyrrolidine has a TPSA of 35.8 Ų and a logP reported between –0.73 and +0.59 . The higher TPSA of the piperazine scaffold (+12.1 Ų) reflects the additional nitrogen atom, which provides an extra hydrogen-bond acceptor and donor, enhancing aqueous solubility (piperazine-2-carbonitrile solubility ~1000 g/L at 25 °C [1]) and potentially improving oral bioavailability according to Veber's rules. These differences mean that the two scaffolds are not interchangeable when fine-tuning ADME properties in lead optimization.

LogP Polar surface area Drug-likeness

Class-Level Evidence: 6-Membered Cyanopiperazines Eliminate Off-Target PARK7 Binding vs. 5-Membered Cyanopyrrolidines

Schmidt et al. (2024) demonstrated that N-cyanopiperazines—bearing a six-membered piperazine ring—display exceptional specificity for the deubiquitinase UCHL1 among 55 human DUBs, with no detectable binding to PARK7/DJ-1 [1]. In contrast, structurally analogous N-cyanopyrrolidines (five-membered ring) show problematic cross-reactivity toward small subsets of DUBs and toward PARK7/DJ-1, limiting their utility as selective chemical probes [1]. The authors explicitly state that transitioning from 5-membered pyrrolidines to 6-membered heterocycles eliminated PARK7 binding and introduced context-dependent reversibility of the covalent linkage to the UCHL1 catalytic cysteine. This finding establishes a class-level principle—the ring size of the cyanamide scaffold determines off-target liability—and positions the six-membered piperazine core, including C-cyanopiperazines like piperazine-2-carbonitrile, as a preferred scaffold for designing selective covalent inhibitors.

Covalent inhibitors Deubiquitinase specificity Scaffold hopping

Commercial Availability in Multiple Salt and Enantiomeric Forms Facilitates Application-Specific Procurement

Piperazine-2-carbonitrile is commercially supplied in multiple forms tailored to different research needs: the racemic free base (CAS 187589-36-2, purity ≥95–98%) , the dihydrochloride salt (CAS 187589-35-1, purity 97–98%, improved crystallinity and storage stability) , and the individual (R)-enantiomer (CAS 1217839-54-7, purity ≥97%) and (S)-enantiomer (CAS 1212303-37-1, purity ≥98%) . In contrast, 2-cyanopyrrolidine is predominantly available only as the racemate or as N-protected derivatives, and unsubstituted piperazine is offered only as the achiral free base or simple salts. The availability of enantiopure forms of piperazine-2-carbonitrile eliminates the need for in-house chiral resolution, saving research time and reducing procurement complexity when stereochemistry is critical.

Salt forms Enantiopure procurement Custom synthesis

Optimal Procurement and Application Scenarios for Piperazine-2-carbonitrile Based on Quantitative Differentiation Evidence


Synthesis of HIV Protease Inhibitor Intermediates (Indinavir and Analogs)

Piperazine-2-carbonitrile is the preferred starting material for preparing optically active N-tert-butyl-2-piperazine carboxamide, the chiral piperazine building block of indinavir. As demonstrated in US Patent 5,698,697, this route avoids the high-pressure hydrogenation (100 atm) and expensive platinum oxide catalyst required by the alternative 2-cyanopyrazine pathway [1]. Process chemistry groups scaling up indinavir-related intermediates should prioritize 2-cyanopiperazine to reduce capital equipment requirements, improve safety, and achieve the reported 80% synthetic yield .

Enantioselective Medicinal Chemistry Requiring Chiral Diamine Building Blocks

When a drug discovery program requires a chiral piperazine scaffold where stereochemistry at the C2 position is critical for target binding, piperazine-2-carbonitrile—procured as either the (R)-enantiomer (CAS 1217839-54-7) or (S)-enantiomer (CAS 1212303-37-1)—is the appropriate choice [1]. Unsubstituted piperazine is achiral and cannot support enantioselective SAR exploration. The availability of both antipodes from commercial suppliers eliminates the need for in-house chiral resolution and ensures enantiopurity ≥97% [1].

Design of Selective Covalent Deubiquitinase Inhibitors with Reduced Off-Target Liability

Medicinal chemistry teams developing covalent DUB inhibitors should consider the six-membered piperazine core of piperazine-2-carbonitrile over five-membered pyrrolidine analogs. Schmidt et al. (2024) showed that cyanopiperazines eliminate PARK7/DJ-1 off-target binding—a known liability of cyanopyrrolidine warheads—and achieve exceptional specificity for UCHL1 among 55 human DUBs [1]. While the published study used N-cyanopiperazines, the conformational and electronic properties conferred by the six-membered piperazine ring apply broadly to C-cyanopiperazine scaffolds employed as warhead precursors.

Regioselective Derivatization Exploiting Differential Nitrogen Basicity

In synthetic sequences requiring sequential, regiocontrolled functionalization of a piperazine ring, piperazine-2-carbonitrile provides an intrinsic advantage: the nitrile group reduces the pKa of the adjacent N1 nitrogen, creating a ~4.4-unit pKa gap between the two amine sites [1]. This enables selective N4 functionalization without requiring orthogonal protecting groups, reducing step count and improving overall yield compared to unsubstituted piperazine where both nitrogens are nearly equivalent . Procurement of the free base form (CAS 187589-36-2) or the dihydrochloride salt (CAS 187589-35-1) supports diverse reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.